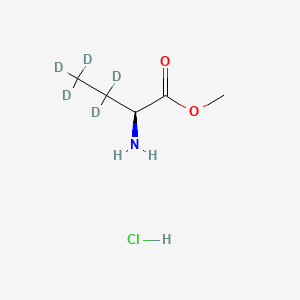
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, also known as Tolterodine Impurity, is a labeled analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This compound is an impurity of Tolterodine, a medication used to treat overactive bladder. The molecular formula of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is C16H13D5O2, and it has a molecular weight of 247.34.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 involves the incorporation of deuterium atoms into the structure of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the fate of Tolterodine and its metabolites.
Medicine: It helps in the development and validation of analytical methods for the quantification of Tolterodine and its impurities.
Industry: It is used in quality control and assurance processes to ensure the purity and efficacy of Tolterodine
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is related to its role as an impurity of Tolterodine. Tolterodine acts as a competitive antagonist of muscarinic receptors, which are involved in bladder contraction. By blocking these receptors, Tolterodine reduces bladder contractions and helps manage overactive bladder symptoms. The labeled analogue, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, is used to study the pharmacokinetics and metabolism of Tolterodine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol: The non-deuterated analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5.
Tolterodine: The parent compound used to treat overactive bladder.
Fesoterodine: Another medication used to treat overactive bladder, similar in structure and function to Tolterodine
Uniqueness
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is unique due to the incorporation of deuterium atoms, which makes it valuable for tracing and studying the metabolic pathways of Tolterodine. This isotopic labeling provides insights into the pharmacokinetics and dynamics of the parent compound, aiding in the development of more effective and safer medications.
Eigenschaften
CAS-Nummer |
1346605-35-3 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
247.349 |
IUPAC-Name |
4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |
InChI-Schlüssel |
MJPIYYRDVSLOME-BEHIUOGBSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |
Synonyme |
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol-d5; 3-(2-Hydroxy-5-methylphenyl)-_x000B_3-phenylpropanol-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![D-[1,6-13C2]Galactose](/img/structure/B583692.png)




